1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one is an organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds featuring two nitrogen atoms at positions 1 and 2 of the ring. This specific compound contains a methyl group at position 3, a nitrophenyl group at position 4, and an ethanone functional group at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₁N₃O₃, and it has a molecular weight of 245.23 g/mol. The compound is identified by its CAS number 105223-88-9, and it is primarily sourced from the United States.
The synthesis of 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one involves several key steps:
The molecular structure of 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one can be represented using various structural formulas:
Property | Data |
---|---|
Molecular Formula | C₁₂H₁₁N₃O₃ |
Molecular Weight | 245.23 g/mol |
IUPAC Name | 1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI | InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
InChI Key | KOJMENTVAHIMKO-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)N+[O−] |
This structure showcases the arrangement of atoms within the molecule, highlighting its functional groups and heterocyclic nature.
The compound can participate in various chemical reactions:
The physical properties include:
The chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties suggest that the compound may have useful applications in various chemical environments .
The primary scientific uses of 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one lie in medicinal chemistry and material sciences. Its derivatives may serve as potential pharmaceutical agents due to their biological activity against various diseases, including cancer and inflammation-related conditions. Furthermore, its unique structure allows for exploration in developing new materials or catalysts in organic synthesis .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3